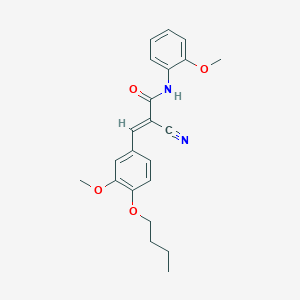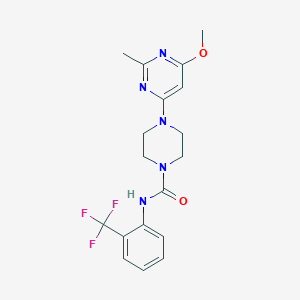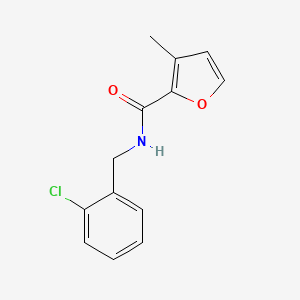
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. By inhibiting T-type calcium channels, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide reduces the influx of calcium ions into cells, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated calcium channels, the reduction of intracellular calcium levels, and the modulation of neurotransmitter release. In addition, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been demonstrated to have anticonvulsant, analgesic, and antihypertensive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is its high selectivity for T-type calcium channels, which allows for more precise targeting of these channels in lab experiments. However, a limitation of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is its relatively short half-life, which may require frequent dosing in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, including:
1. Further studies on the mechanisms of action of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, including its effects on other ion channels and signaling pathways.
2. Clinical trials to evaluate the safety and efficacy of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide in humans for the treatment of epilepsy, neuropathic pain, and hypertension.
3. Development of new analogs of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide with improved pharmacokinetic properties and/or higher potency.
4. Investigation of the potential use of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease, where calcium dysregulation may play a role.
In conclusion, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide involves the reaction of 2-chlorobenzylamine with 3-methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate acid chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension. It has been shown to effectively reduce seizures in animal models of epilepsy and to alleviate neuropathic pain in animal models of peripheral nerve injury. In addition, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been demonstrated to lower blood pressure in animal models of hypertension.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-6-7-17-12(9)13(16)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYCNODSFFTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

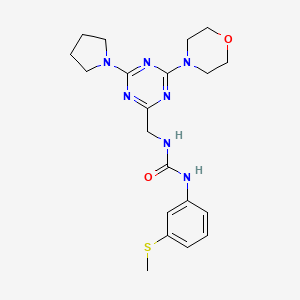
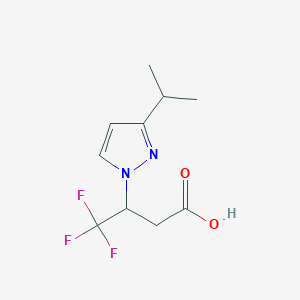
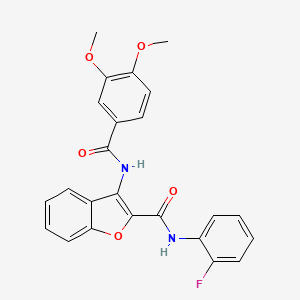
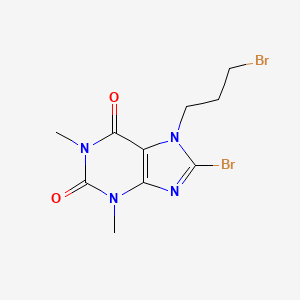
![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)
![[3-(2,2-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride](/img/structure/B2824235.png)
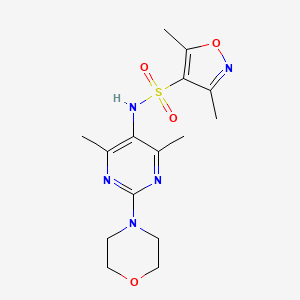
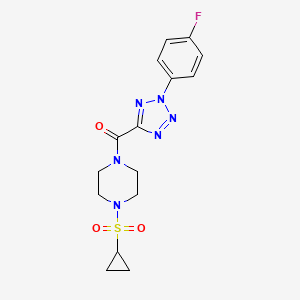
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2824238.png)

![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)
![2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2824244.png)
